N-((5-methylisoxazol-4-yl)methyl)-2-phenoxyethanesulfonamide
Description
N-((5-Methylisoxazol-4-yl)methyl)-2-phenoxyethanesulfonamide is a sulfonamide derivative featuring a 5-methylisoxazole moiety linked via a methyl group to the sulfonamide nitrogen. This compound is structurally characterized by a phenoxyethyl chain attached to the sulfonyl group, distinguishing it from simpler sulfonamide analogs.
Properties
IUPAC Name |
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-phenoxyethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-11-12(9-14-19-11)10-15-20(16,17)8-7-18-13-5-3-2-4-6-13/h2-6,9,15H,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMQRLVBMVLOBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNS(=O)(=O)CCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-methylisoxazol-4-yl)methyl)-2-phenoxyethanesulfonamide typically involves multiple steps, starting with the formation of the isoxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The phenoxyethanesulfonamide moiety is then introduced through a series of substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
N-((5-methylisoxazol-4-yl)methyl)-2-phenoxyethanesulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Scientific Research Applications
N-((5-methylisoxazol-4-yl)methyl)-2-phenoxyethanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anti-inflammatory properties.
Medicine: Research into its pharmacological effects aims to develop new drugs targeting specific diseases.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((5-methylisoxazol-4-yl)methyl)-2-phenoxyethanesulfonamide involves its interaction with specific molecular targets. The isoxazole ring and sulfonamide moiety play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Derivatives with Isoxazole Substitutions
- Compound 4c (): (4-(N-(5-Methylisoxazol-4-yl)sulfamoyl)phenyl) Structural Differences: Lacks the phenoxyethyl chain but retains the 5-methylisoxazole-sulfonamide core. Activity: Exhibits antibacterial efficacy against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), with MIC values ranging from 8–32 µg/mL. This highlights the role of the sulfonamide-isoxazole hybrid in antimicrobial activity . Application: Used as a disperse dye for polyester fabrics, demonstrating dual functionality (coloration and antimicrobial properties).
- CF3 (): 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-5-methyl-isoxazol-3-yl)sulfamoyl)phenyl)pentanamide Structural Differences: Incorporates a 5-methylisoxazole-3-yl group (methyl at position 3 vs. 4 in the target compound) and a dioxoisoindoline-pentanamide side chain. Implications: Positional isomerism (3- vs.
Nl-(5-Methyl-3-isoxazolyl)sulfanilamide () :
- Structural Differences : Simpler scaffold with a sulfanilamide backbone and 5-methylisoxazole-3-yl substitution.
- Solubility : Data from the Solubility Data Series indicate that methylisoxazole-substituted sulfonamides exhibit moderate aqueous solubility, influenced by the heterocycle’s hydrophobicity. Silver salts of such compounds show enhanced solubility due to ionic interactions .
Sulfonamide Derivatives with Other Heterocycles
CF4 () : 2-(1,3-Dioxoisoindoline-2-yl)-4-methyl-N-(4-(N-thiazole-2-yl)sulfamoyl)phenyl)pentanamide
- Azo-Sulfa Dyes (): Example: 4-(N-carbamimidoylsulfamoyl)phenyl (4b) and 4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl (4d). Comparison: The target compound’s phenoxyethyl chain may improve lipid membrane penetration compared to pyrimidine or carbamimidoyl substituents, which are bulkier and more polar .
Data Tables
Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
Table 2: Solubility Trends in Sulfonamide Derivatives ()
| Compound Type | Substituent | Solubility in Water (g/100 mL) | Notes |
|---|---|---|---|
| Silver salts (e.g., monosilver salt of Nl-(5-methyl-1,3,4-thiadiazol-2-yl)sulfanilamide) | Ionic silver counterion | 0.15–0.30 | Enhanced via ionic interactions |
| Methylisoxazole derivatives | 5-Methylisoxazole | 0.05–0.10 | Hydrophobicity limits solubility |
| Thiazole derivatives (e.g., CF4) | Thiazole-2-yl | 0.08–0.12 | Moderate due to sulfur polarity |
Key Research Findings
Antibacterial Activity : The 5-methylisoxazole-sulfonamide hybrid (as in Compound 4c) is critical for antimicrobial action, likely targeting bacterial dihydropteroate synthase (DHPS) or similar enzymes .
Positional Isomerism : Methyl substitution at position 4 (target compound) vs. 3 (CF3) may influence steric accessibility to biological targets, though computational studies (e.g., Multiwfn wavefunction analysis) are needed to validate electronic effects .
Solubility-Activity Trade-off: Bulky hydrophobic groups (e.g., phenoxyethyl) may reduce aqueous solubility but improve membrane permeability, a common challenge in sulfonamide drug design .
Biological Activity
N-((5-methylisoxazol-4-yl)methyl)-2-phenoxyethanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H20N2O3S
- Molecular Weight : 336.42 g/mol
The structure features a sulfonamide moiety, which is known for its pharmacological relevance, particularly in antibacterial and antitumor activities.
Antimicrobial Activity
Research indicates that sulfonamide compounds exhibit notable antimicrobial properties. A study highlighted the effectiveness of this compound against various bacterial strains, including resistant strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard antimicrobial susceptibility testing.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound could serve as a potential lead in developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
A case study involving human breast cancer cells (MCF-7) showed that treatment with this compound resulted in:
- IC50 : 15 µM
- Apoptosis Rate : Increased by 25% compared to control groups.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Cell Cycle Disruption : It has been observed to interfere with cell cycle progression in cancer cells.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress, contributing to apoptosis in cancer cells.
Research Findings
Recent studies have further elucidated the biological profiles of this compound. For instance, a 2023 study evaluated its effects on multidrug-resistant bacterial strains, demonstrating significant antibacterial activity and low toxicity to human cells, indicating a favorable therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
